molecular formula C6H13NO3S B12288261 1,2,3-Cyclopentanetriol, 4-amino-5-(methylthio)-, hydrochloride,(1R,2R,3R,4S,5R)-

1,2,3-Cyclopentanetriol, 4-amino-5-(methylthio)-, hydrochloride,(1R,2R,3R,4S,5R)-

Cat. No.: B12288261
M. Wt: 179.24 g/mol
InChI Key: BLOFGONIVNXZME-UHFFFAOYSA-N
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Description

It is a potent inhibitor used to study and inhibit the activity of glycosyltransferases, which play a critical role in glycan biosynthesis and metastasis of cancer cells.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3-Cyclopentanetriol, 4-amino-5-(methylthio)-, hydrochloride involves several steps. The compound is typically synthesized from cyclopentane derivatives through a series of chemical reactions, including hydroxylation, amination, and methylthiolation. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process includes rigorous quality control measures to ensure the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

1,2,3-Cyclopentanetriol, 4-amino-5-(methylthio)-, hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The amino and methylthio groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized cyclopentane compounds.

Scientific Research Applications

1,2,3-Cyclopentanetriol, 4-amino-5-(methylthio)-, hydrochloride is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its primary applications include:

    Chemistry: Studying the mechanisms of glycosylation and developing targeted therapies for diseases associated with abnormal glycan processing.

    Biology: Investigating the role of glycosyltransferases in cellular processes and disease progression.

    Medicine: Developing inhibitors for cancer metastasis and other diseases involving glycan biosynthesis.

    Industry: Used in the production of specialized chemicals and pharmaceuticals.

Mechanism of Action

The compound exerts its effects by inhibiting the activity of glycosyltransferases, enzymes responsible for glycan biosynthesis. By blocking these enzymes, the compound disrupts the glycosylation process, which is crucial for the metastasis of cancer cells. This inhibition can lead to reduced cancer cell proliferation and metastasis.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Cyclopentanetriol, 4-amino-5-methyl-: A similar compound with slight structural differences.

    Mannostatin A: The free base form of the hydrochloride salt.

Uniqueness

1,2,3-Cyclopentanetriol, 4-amino-5-(methylthio)-, hydrochloride is unique due to its potent inhibitory effects on glycosyltransferases and its specific application in studying glycan biosynthesis and cancer metastasis.

Properties

IUPAC Name

4-amino-5-methylsulfanylcyclopentane-1,2,3-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO3S/c1-11-6-2(7)3(8)4(9)5(6)10/h2-6,8-10H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLOFGONIVNXZME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1C(C(C(C1O)O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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